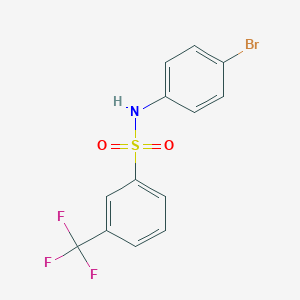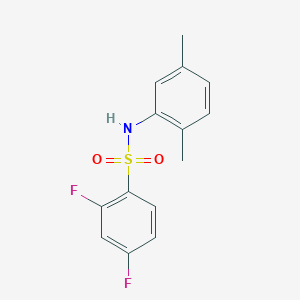
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. BPTES has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment and metabolic disorders. In
作用机制
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide selectively inhibits glutaminase activity by binding to the active site of the enzyme. This leads to decreased production of glutamate, which is essential for cancer cell proliferation. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have high specificity for cancer cells over normal cells, making it a promising therapeutic agent.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide leads to decreased glutamine metabolism, decreased glutamate production, and increased apoptosis. In animal models, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to decrease tumor growth and increase survival rates. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its effects on metabolic disorders, with promising results in animal models.
实验室实验的优点和局限性
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has several advantages for lab experiments, including its high specificity for cancer cells and its potential as a therapeutic agent. However, N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide also has some limitations, including its relatively low solubility and potential toxicity at high doses. Careful consideration should be given to the dose and administration method when using N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments.
未来方向
There are several future directions for N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide research. One area of interest is the development of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide analogs with improved solubility and potency. Another area of interest is the combination of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide with other therapeutic agents to improve cancer treatment outcomes. Additionally, further research is needed to fully understand the mechanisms of action and potential side effects of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in both cancer and metabolic disorders.
Conclusion:
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide is a promising small molecule inhibitor with potential as a therapeutic agent in cancer treatment and metabolic disorders. Its selective inhibition of glutaminase activity and high specificity for cancer cells make it an attractive target for further research. However, careful consideration should be given to its limitations and potential side effects when using N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments. Further research is needed to fully understand its mechanisms of action and potential as a therapeutic agent.
合成方法
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide can be synthesized through a multistep process involving the reaction of 4-bromophenylamine with trifluoromethylbenzenesulfonyl chloride. The resulting intermediate is then treated with sodium hydride and N,N-dimethylformamide to yield N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide. This synthesis method has been optimized to yield high purity and high yield of N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide.
科学研究应用
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in cancer treatment. Glutaminase is overexpressed in many types of cancer, and N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to selectively inhibit glutaminase activity in cancer cells, leading to decreased cancer cell proliferation and increased apoptosis. N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide has also been studied for its potential in metabolic disorders such as obesity and diabetes, as glutamine metabolism plays a crucial role in these diseases.
属性
产品名称 |
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
|---|---|
分子式 |
C13H9BrF3NO2S |
分子量 |
380.18 g/mol |
IUPAC 名称 |
N-(4-bromophenyl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C13H9BrF3NO2S/c14-10-4-6-11(7-5-10)18-21(19,20)12-3-1-2-9(8-12)13(15,16)17/h1-8,18H |
InChI 键 |
NGFCJQWTVDMLAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(F)(F)F |
规范 SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)Br)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-chloro-N-[3-(propanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B265825.png)







![4-cyano-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265864.png)

![3-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B265874.png)

![N-[3-(dimethylamino)propyl]-2,4-difluorobenzenesulfonamide](/img/structure/B265884.png)
